13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate
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Overview
Description
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate is a synthetic steroidal compound. It is structurally related to other steroid hormones and is characterized by its unique chemical structure, which includes an ethyl group at the 13th position, a methoxy group at the 3rd position, and an acetate group at the 17th position. This compound is of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Introduction of the Ethyl Group: This can be achieved through alkylation reactions using ethyl halides in the presence of a strong base.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 17th position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The methoxy group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of 3-substituted derivatives.
Scientific Research Applications
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can affect various biological pathways, including those involved in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
- 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol
- 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
Comparison:
- Structural Differences: The presence of different functional groups and double bond positions distinguishes these compounds from each other.
- Biological Activity: Each compound may exhibit unique biological activities based on its structure, influencing its interaction with receptors and enzymes.
- Applications: While all these compounds are of interest in steroid chemistry, their specific applications may vary based on their unique properties.
Properties
CAS No. |
2911-81-1 |
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Molecular Formula |
C₂₂H₂₆O₃ |
Molecular Weight |
338.44 |
Synonyms |
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol 17-Acetate; (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol Acetate; 13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17β-ol Acetate; 13β-Ethyl-3-methoxy-18-nor-1,3,5(10),8,14-estrapent |
Origin of Product |
United States |
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